molecular formula C20H25NO2 B1242709 Allocain-S

Allocain-S

Cat. No. B1242709
M. Wt: 311.4 g/mol
InChI Key: YOGZOJPVXCHKKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allocain-S is a benzoate ester.

Scientific Research Applications

Pharmacological Action

Allocain-S demonstrates notable pharmacological properties, including acting on the central nervous system to cause paralysis in frogs and convulsions in rabbits. Its lethal dose is lower than that of cocaine and novocain, suggesting a strong effect even in small quantities. This anesthetic strength is stronger than novocain but weaker than cocaine. Additionally, Allocain-S displays a dual action on blood vessels, causing dilation and constriction depending on the animal species. Moreover, it influences blood pressure by initially lowering it and then raising it above normal levels. Interestingly, Allocain-S has been found to inhibit the growth of strepto- and staphylococci, indicating potential antibacterial properties. Despite its effective local anesthetic characteristics, its use has limitations due to local irritation and precipitation by tissue fluids (Kubota, 1919).

Clinical Utility in Ovarian Cancer

In a clinical context, the ALLOCATE study explored the utility of real-time targeted molecular profiling in managing ovarian cancer. It demonstrated the feasibility and usefulness of molecular profiling in routine clinical practice, identifying genomic and methylation alterations in different subtypes of ovarian cancer. This approach helped in identifying potential targeted therapies, reclassifying ovarian carcinomas, and detecting resistance mutations, thereby impacting clinical management decisions (Kondrashova et al., 2019).

Allogeneic CAR T Cell Therapy in Multiple Myeloma

Allocain-S was involved in a study examining ALLO-715, an allogeneic chimeric antigen receptor (CAR) T cell therapy for treating relapsed/refractory multiple myeloma. This therapy, combined with ALLO-647 for lymphodepletion, demonstrated a manageable safety profile and clinical activity in the allogeneic setting. The study suggested that higher cell doses of ALLO-715 were associated with greater anti-cancer activity, providing valuable insights for further clinical applications (Mailankody et al., 2020).

Allocation of Biospecimens for Research

The allocation of scarce biospecimens, such as those related to Allocain-S research, is a critical ethical issue. An article discussed how scientists should allocate biospecimens they do not intend to use, advocating for maximizing the social value of research. The authors provided an ethical framework for assessing the social value of proposed research projects, which could significantly impact how such valuable biospecimens are utilized in future studies (Pierson et al., 2020).

properties

Product Name

Allocain-S

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

[2-(diethylamino)-1-phenylpropyl] benzoate

InChI

InChI=1S/C20H25NO2/c1-4-21(5-2)16(3)19(17-12-8-6-9-13-17)23-20(22)18-14-10-7-11-15-18/h6-16,19H,4-5H2,1-3H3

InChI Key

YOGZOJPVXCHKKZ-UHFFFAOYSA-N

SMILES

CCN(CC)C(C)C(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2

Canonical SMILES

CCN(CC)C(C)C(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.